molecular formula C17H16FeOS B594159 (R)-Ferrocenyl p-Tolyl Sulfoxide CAS No. 130225-27-3

(R)-Ferrocenyl p-Tolyl Sulfoxide

Cat. No. B594159
CAS RN: 130225-27-3
M. Wt: 324.219
InChI Key: QAAXXGKGRWQHLR-UTLKBRERSA-N
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Description

Synthesis Analysis

The synthesis of p-Tolyl Methyl Sulfoxide [®-pTMSO] has been reported . In another study, the internal dynamics of MTSO were investigated using broadband rotational spectroscopy .


Molecular Structure Analysis

The molecular structure of MTSO was studied using broadband rotational spectroscopy . The effective ground state (r0) geometry was derived using the rotational constants from the parent species and the 34 S and eight 13 C singly substituted isotopologues .


Chemical Reactions Analysis

The anions of “®-(+)-Methyl p-tolyl sulfoxide” undergo addition reaction with nitrones to form optically active a-substituted N-hydroxylamines . In another study, the catalytic activity of ®-6,6’-Diphenyl-BINOL in combination with Ti(O-i-Pr)4 for the asymmetric oxidation of sulfides was explored .

Mechanism of Action

Target of Action

It’s known that enantiopure sulfoxides, a class to which this compound belongs, have important roles in asymmetric synthesis and have useful biological properties .

Mode of Action

It’s known that sulfoxides can undergo addition reactions with nitrones to form optically active α-substituted n-hydroxylamines . This suggests that ®-Ferrocenyl p-Tolyl Sulfoxide could interact with its targets through similar addition reactions.

Biochemical Pathways

It’s known that sulfoxides play a significant role in asymmetric synthesis . This suggests that the compound could affect biochemical pathways related to the synthesis of chiral molecules.

Pharmacokinetics

The compound’s properties such as its optical activity and enantiomeric excess, which could impact its bioavailability, have been studied .

Result of Action

It’s known that the compound can undergo addition reactions with nitrones to form optically active α-substituted n-hydroxylamines . This suggests that the compound could induce the formation of these molecules in a cellular context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-Ferrocenyl p-Tolyl Sulfoxide. For instance, the compound’s rotational spectrum was studied using chirped-pulse Fourier transform microwave spectroscopy in the frequency range of 18–26 GHz . The study found that the compound’s internal rotation and inversion dynamics could be influenced by factors such as temperature and pressure .

Future Directions

Future research could focus on the internal dynamics of MTSO and similar compounds, particularly the arrangement of the sulfoxide group . The low energy barrier for the methyl top internal rotation implies an electron-withdrawing effect of the group at the opposite side of the phenyl ring . This could have implications for the design of new compounds and reactions.

properties

IUPAC Name

cyclopenta-1,3-diene;1-[(S)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q2*-1;+2/t14-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAXXGKGRWQHLR-UTLKBRERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[S@@](=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FeOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659816
Record name Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(S)-4-methylbenzene-1-sulfinyl]cyclopenta-2,4-dien-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130225-27-3
Record name Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(S)-4-methylbenzene-1-sulfinyl]cyclopenta-2,4-dien-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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